[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](4-phenyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that features a combination of piperidine, chlorophenyl, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorophenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Cresol: An aromatic organic compound with hydroxyl groups, used in various industrial applications.
Uniqueness
What sets 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-phenylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-8-6-15(7-9-16)20(26)10-12-24(13-11-20)19(25)18-17(22-23-27-18)14-4-2-1-3-5-14/h1-9,26H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIJKHKQANGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N=NS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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